molecular formula C20H28I3N3O9 B125893 Iopentol CAS No. 89797-00-2

Iopentol

Cat. No.: B125893
CAS No.: 89797-00-2
M. Wt: 835.2 g/mol
InChI Key: IUNJANQVIJDFTQ-UHFFFAOYSA-N
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Description

Iopentol, known by its trade name Imagopaque, is a pharmaceutical compound used as a radiocontrast agent for X-ray imaging. It is an iodine-containing, water-soluble agent that enhances the contrast of X-ray images by absorbing X-rays. This compound has a low osmolality, which means it has a relatively low concentration of molecules, leading to fewer adverse effects compared to high-osmolality contrast agents .

Mechanism of Action

Target of Action

Iopentol is primarily used as a radiocontrast agent . The primary targets of this compound are the body’s tissues that need to be visualized during radiographic procedures . The iodine atoms in this compound readily absorb X-rays, resulting in a higher contrast of X-ray images .

Mode of Action

This compound, an iodine-containing, water-soluble radiocontrast agent, works by increasing the contrast of images in radiographic procedures . The iodine atoms in this compound absorb X-rays, which enhances the contrast between the organ or tissue of interest and the surrounding tissues in the X-ray images .

Pharmacokinetics

This compound exhibits several important pharmacokinetic properties :

Result of Action

The primary result of this compound’s action is the enhancement of contrast in X-ray images . This allows for better visualization of organs and tissues during radiographic procedures, aiding in the diagnosis and treatment of various medical conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of residual iodine in the body can affect the effectiveness of certain radioactive isotopes used for thyroid imaging and therapy . Therefore, the timing of this compound administration relative to these procedures is an important consideration .

Biochemical Analysis

Biochemical Properties

Iopentol plays a significant role in biochemical reactions due to its iodine atoms, which readily absorb X-rays, resulting in a higher contrast of X-ray images . It interacts with various biomolecules, primarily through its iodine atoms, to enhance the visibility of internal structures during medical imaging .

Cellular Effects

The effects of this compound on cells are primarily observed during medical imaging procedures. It does not directly influence cell function, gene expression, or cellular metabolism. Instead, its role is to enhance the contrast in X-ray images, allowing for better visualization of cellular structures .

Molecular Mechanism

This compound exerts its effects at the molecular level through its iodine atoms. These atoms absorb X-rays, which enhances the contrast of the resulting images . It does not bind to biomolecules or influence gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known for its stability. It does not degrade over time, which makes it reliable for use in various medical imaging procedures .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. It is generally well-tolerated and does not cause adverse effects at the dosages typically used for medical imaging .

Metabolic Pathways

This compound is not involved in any metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is distributed within the body through the bloodstream. It does not interact with transporters or binding proteins, and it does not accumulate within cells or tissues .

Subcellular Localization

This compound does not have a specific subcellular localization. It is not directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iopentol involves several steps. One common method starts with the acetylation of 5-amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide using acetic anhydride in the presence of p-toluenesulfonic acid to form an acetamide intermediate. This intermediate is then alkylated with 1-chloro-3-methoxy-2-propanol. The selectivity of the alkylation at the acetamide nitrogen is improved by the addition of metallic cations, with calcium ions providing the best results .

Industrial Production Methods: In an industrial setting, the acetamido isophthalamide is treated with boric acid and potassium hydroxide to form a cyclic diborate tripotassium salt. This salt is then alkylated with 1-chloro-3-methoxy-2-propanol to yield the N-alkylated acetamide. The borate groups are removed by quenching with diluted hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: Iopentol undergoes various chemical reactions, including:

    Oxidation: The iodine atoms in this compound can undergo oxidation reactions.

    Reduction: The compound can be reduced under specific conditions.

    Substitution: this compound can participate in substitution reactions, particularly involving the iodine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Halogen exchange reactions can occur with reagents like sodium iodide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives, while reduction can lead to deiodinated products .

Scientific Research Applications

Iopentol has a wide range of applications in scientific research, including:

Properties

IUPAC Name

5-[acetyl-(2-hydroxy-3-methoxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28I3N3O9/c1-9(29)26(5-12(32)8-35-2)18-16(22)13(19(33)24-3-10(30)6-27)15(21)14(17(18)23)20(34)25-4-11(31)7-28/h10-12,27-28,30-32H,3-8H2,1-2H3,(H,24,33)(H,25,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNJANQVIJDFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(COC)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869032
Record name Iopentol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

835.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89797-00-2
Record name Iopentol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89797-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Iopentol [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iopentol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13861
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Record name Iopentol
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Record name IOPENTOL
Source FDA Global Substance Registration System (GSRS)
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Record name Iopentol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a suspension of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, prepared as in British Patent No. 1548594, (800 g, 1.07 mol) in propylene glycol (2.4 1) was added 16.5M sodium hydroxide (97.3 ml, 1.61 mol) and then the suspension was stirred at about 70° until the starting material was dissolved. Thereafter the solution was cooled to about 35° and 2-hydroxy-3-methoxypropyl chloride (199.8 g, 1.61 mol) was added. After about 16 h the reaction mixture was heated at about 50° for an additional 8 h. The reaction was quenched by adding hydrochloric acid and then the mixture evaporated in vacuo to dryness. The residue was suspended in methanol (2.3 1 and undissolved salts filtered off. The solution was diluted with water (575 ml) and treated with sufficient amounts of AmberliteRIR-120 cation exchange resin and DowexR 1×4 anion exchange resin to remove inorganic salts. After filtration the solution was treated with charcoal and evaporated to dryness in vacuo. The residue was dissolved in 2 -propanol (3.2 1) by heating and then the solution evaporated to dryness in vacuo. The residue was dissolved in hot 2-propanol (3.2 1) and the solution cooled to -40° whereby the product crystallized. The product was collected on a filter. Yield: 718 g. The crystals (700 g) was dissolved in boiling 2-propanol (2,8 1) and refluxed for 2 days. After some hours crystals insoluble in hot 2-propanol started to crystallize. The mixture was filtered while hot. Yield: 490 g. The crystals were dissolved in water and the solution evaporated to dryness in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
199.8 g
Type
reactant
Reaction Step Two
Quantity
97.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is iopentol eliminated from the body?

A1: [] this compound is primarily eliminated from the body through renal excretion, meaning it is filtered out by the kidneys and expelled in urine. In healthy volunteers, nearly 100% of the administered dose is recovered in urine within 24 hours []. This elimination process is mainly driven by glomerular filtration, indicating that this compound is not significantly metabolized in the body.

Q2: Is there a difference in this compound elimination between healthy individuals and those with renal impairment?

A2: [] Yes, individuals with chronic renal failure exhibit delayed this compound elimination compared to healthy individuals []. This delay results in a significantly longer elimination half-life (approximately 14 times longer) in patients with renal failure []. Additionally, a portion of the this compound dose is eliminated through feces in these patients, a route not significant in healthy individuals [].

Q3: Can this compound be used to measure glomerular filtration rate (GFR)?

A3: [] While this compound clearance has been investigated as a potential marker for GFR, studies suggest that it may not be the most accurate method, especially in patients with renal impairment. Plasma clearance of this compound tends to overestimate GFR due to extrarenal elimination, particularly in individuals with low GFR [, ]. Renal clearance, specifically, offers a more reliable measurement of GFR when using this compound [].

Q4: What is the acute toxicity profile of this compound?

A4: [] Studies in rodents indicate that the intravenous LD50 (lethal dose for 50% of the test population) of this compound is comparable to other non-ionic monomeric contrast media used clinically []. These findings suggest that this compound has a relatively low acute toxicity profile.

Q5: Does this compound have any effects on renal function?

A5: [] While generally considered safe, this compound has been associated with transient changes in renal function parameters. Studies show a slight decrease in glomerular filtration rate (GFR) after this compound administration [, ]. This effect is often accompanied by an increase in urinary excretion of proximal tubular enzymes like alkaline phosphatase and N-acetyl-β-glucosaminidase, indicating some level of tubular effect [, , ].

Q6: Are there any long-term toxicity concerns associated with this compound?

A6: [] Repeat dose toxicity studies, reproductive studies, and mutagenicity studies conducted on this compound have not revealed any significant toxic effects []. This suggests that this compound has a favorable long-term toxicity profile.

Q7: What is the chemical structure of this compound?

A8: [] this compound is a complex organic molecule with multiple chiral centers, resulting in the existence of several diastereomers and conformers []. While its exact three-dimensional structure is complex, its molecular formula and key structural features have been characterized using spectroscopic techniques like IR, NMR, and FAB MS [].

Q8: What is the recommended formulation for this compound and how does it impact its stability?

A10: [] The formulation of this compound commonly employs a buffer, such as trometamol (tromethamine), to maintain a stable pH during the autoclaving process []. This is crucial as a lower pH during autoclaving minimizes deiodination, a degradation process that can affect this compound's efficacy and stability []. Ongoing stability studies demonstrate good stability of the formulated this compound finished product [].

Q9: How does this compound affect the cardiovascular system?

A11: [] Studies in animal models show that this compound has minimal effects on cardiovascular parameters compared to some ionic contrast agents. When injected into the left coronary artery of dogs, this compound induced a significantly lower frequency of ventricular fibrillation and a less pronounced decrease in aortic blood pressure compared to metrizoate []. These findings suggest a favorable cardiovascular safety profile for this compound.

Q10: Does this compound influence blood flow?

A12: [] this compound can cause a transient increase in blood flow when injected intra-arterially. Studies comparing this compound with other contrast media, like iodixanol, iohexol, and metrizoate, showed that it induced a moderate increase in femoral blood flow in dogs, with the extent of the increase being less pronounced than metrizoate but greater than iodixanol [].

Q11: Does this compound affect blood coagulation or platelet function?

A13: [] In vitro and in vivo studies show that this compound has minimal effects on coagulation parameters and platelet function []. While it may cause a slight decrease in coagulability and platelet aggregation in venous blood, these effects are considered clinically insignificant [].

Q12: How does this compound interact with red blood cells?

A14: [] this compound, like other contrast media, can induce morphological changes in red blood cells, particularly the formation of echinocytes []. The extent of these morphological changes depends on the concentration and osmolarity of the this compound solution []. High concentrations and hypertonic solutions tend to induce a higher frequency of echinocyte formation [, ].

Q13: How does this compound compare to other non-ionic contrast media like iohexol?

A15: [] Numerous studies have compared this compound to iohexol, revealing similarities in their safety and efficacy profiles. Both agents demonstrate comparable renal effects, with slight decreases in GFR and increases in tubular enzyme excretion []. They exhibit similar tolerability profiles, with low incidences of adverse events in both adults and children [, , ].

Q14: Are there any advantages of using this compound over other contrast agents?

A16: [] While this compound shares a similar safety and efficacy profile with other non-ionic contrast media like iohexol, it may offer advantages in specific clinical scenarios. Some studies suggest that this compound might be associated with a lower incidence of discomfort and delayed adverse reactions compared to ionic contrast media like metrizoate [, ].

Q15: How effective is this compound for visualizing specific organs or tissues, such as the liver or blood vessels?

A18: [] this compound provides effective contrast enhancement in various imaging procedures. In abdominal CT examinations, it allows for good visualization of the liver, aorta, and vena cava []. Its use in coronary angiography also demonstrates good diagnostic yield with optimal visualization of coronary arteries [].

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